N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide
Description
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a structurally complex small molecule featuring a 7-chloro-2-methylindole core linked via an ethyl group to a substituted benzenesulfonamide moiety. The benzenesulfonamide group is further functionalized with a methoxy group at position 2 and an isopropyl group at position 3. The compound’s unique combination of halogenated indole, sulfonamide, and branched alkyl substituents positions it as a candidate for diverse pharmacological applications, particularly in targeting proteins with hydrophobic binding pockets or sulfonamide-sensitive enzymes.
Properties
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-13(2)15-8-9-19(27-4)20(12-15)28(25,26)23-11-10-16-14(3)24-21-17(16)6-5-7-18(21)22/h5-9,12-13,23-24H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORWIOZCMSZJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro, methyl, and ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Halogen Substitutions
- Chlorine vs. Fluorine : Chlorine at indole position 7 (target compound) enhances electron-withdrawing effects and hydrophobic interactions compared to fluorine analogs. Fluorinated derivatives (e.g., ’s 5-fluoroindole compound) exhibit longer half-lives due to resistance to oxidative metabolism .
Sulfonamide vs. Amide/Carbamate Groups
- The sulfonamide group in the target compound provides strong hydrogen-bonding capacity and acidity (pKa ~10), critical for interactions with basic residues in enzymatic active sites. Amide-based analogs (e.g., ’s benzamide) lack this acidity, resulting in weaker target engagement .
Methoxy and Isopropyl Substituents
- The 2-methoxy group on the benzene ring enhances solubility and π-stacking interactions. Its absence in simpler analogs (e.g., ’s N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide) correlates with reduced bioavailability .
Pharmacokinetic and Stability Profiles
Table 2: Comparative Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Half-Life (in vitro) |
|---|---|---|---|---|
| Target Compound | 458.9 | 5.1 | 2 | 8.2 h |
| 5-Fluoro-2-methoxy analog | 420.8 | 4.7 | 2 | 12.5 h |
| N-[2-(5-chloroindol-3-yl)ethyl]-3-phenylpropanamide | 385.3 | 3.9 | 1 | 4.1 h |
| 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | 294.7 | 2.8 | 1 | 2.3 h |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
